molecular formula C6H10N2O2 B13340647 4-Amino-1-methylpiperidine-2,6-dione

4-Amino-1-methylpiperidine-2,6-dione

Cat. No.: B13340647
M. Wt: 142.16 g/mol
InChI Key: MVBBFKNBRIIVCS-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of piperidine and contains both an amino group and a methyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function, which is crucial in drug design and development .

Biological Activity

4-Amino-1-methylpiperidine-2,6-dione, a nitrogen-containing heterocyclic compound, has garnered attention due to its significant biological activity and potential therapeutic applications. Characterized by a piperidine ring with two carbonyl groups and an amino group, this compound exhibits unique properties that enhance its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C6H10N2O2
  • Molar Mass : Approximately 142.16 g/mol
  • Structure : The compound features a piperidine ring with amino and carbonyl functional groups at specific positions, which are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various therapeutic effects, including:

  • Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity : Research has identified antifungal properties, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 78.23 µM .
  • Cancer Therapeutics : Interaction studies have revealed that this compound may affect protein pathways involved in cancer progression. Its binding affinity with enzymes and receptors related to cancer signaling pathways suggests potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Specifically, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways:

  • Enzyme Inhibition : The compound's structure allows it to bind selectively to enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It may also influence receptor-mediated signaling, which is vital in cancer therapy and antimicrobial action.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
3-Amino-1-methylpiperidine-2,6-dioneC6H10N2O2Similar structure but different positioning of the amino group
4-Amino-1-(4-chlorophenyl)piperidine-2,6-dioneC12H14ClN2O2Contains a chlorophenyl substituent enhancing lipophilicity
4-Methylpiperidine-2,6-dioneC6H10N2OLacks the amino group but retains diketone functionality

The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of piperidine exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed MIC values as low as 0.0048 mg/mL against E. coli .
  • Cancer Research : Investigations into the compound's effect on AKT signaling pathways revealed that it could induce degradation of AKT proteins at specific concentrations, suggesting a potential role in cancer treatment strategies .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-amino-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C6H10N2O2/c1-8-5(9)2-4(7)3-6(8)10/h4H,2-3,7H2,1H3

InChI Key

MVBBFKNBRIIVCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(CC1=O)N

Origin of Product

United States

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